molecular formula C15H23N3O7S B558597 Boc-Cys(Acm)-OSu CAS No. 19746-38-4

Boc-Cys(Acm)-OSu

Cat. No. B558597
CAS RN: 19746-38-4
M. Wt: 389.4 g/mol
InChI Key: YVNIWBQFVQMDND-JTQLQIEISA-N
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Description

“Boc-Cys(Acm)-OSu” is a derivative of cysteine used in various chemical synthesis and peptide chemistry . It is also known as Boc-S-acetamidomethyl-L-cysteine .


Synthesis Analysis

The synthesis of “Boc-Cys(Acm)-OSu” involves protecting group chemistry for the cysteine thiol group . This has enabled a vast array of peptide and protein chemistry over the last several decades. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .


Molecular Structure Analysis

The molecular formula of “Boc-Cys(Acm)-OSu” is C11H20N2O5S . It has a molecular weight of 292.35 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “Boc-Cys(Acm)-OSu” are centered around the protection and deprotection of the cysteine thiol group . These reactions facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .


Physical And Chemical Properties Analysis

“Boc-Cys(Acm)-OSu” is a white powder . It has a melting point of 111-114 °C . Its optical activity is [α]20/D -36.5±1.5°, c = 1% in H2O .

Scientific Research Applications

  • Synthesis of Cysteine-Containing Polypeptides : Boc-Cys(Acm)-OSu is used in the preparation of cysteine-containing polypeptides, demonstrated by the synthesis of human adrenomedullin. This process involves preparing peptide thioesters and peptide segments using conventional solid-phase methods, followed by condensation in the presence of silver ions and bases (Kawakami, Kogure, & Aimoto, 1996).

  • Synthesis of Disulfide-Bridged Fragments : In the synthesis of cyclic and unsymmetrical disulfides, particularly in omega-conotoxins, Boc-Cys(Acm)-OSu plays a crucial role. It's used in Fmoc peptide syntheses, where N-terminal Cys(Npys) and non-N-terminal Cys(Npys) are incorporated into the peptide chain (Simmonds, Tupper, & Harris, 2009).

  • Analogs of Bovine Prothrombin Precursor Sequence : Boc-Cys(Acm)-OSu is employed in the synthesis of analogs of the bovine prothrombin precursor. This process involves the stepwise addition of Boc-amino acids and subsequent cyclization to form protected cyclic disulfide hexapeptides (Rich, Kawai, Goodman, & Suttie, 2009).

  • Synthesis of Bicyclic Polypeptides : In the first synthesis of a homodetic-heterodetic-bicyclic polypeptide, [2,7-cystine]-gramicidin S, Boc-Cys(Acm)-OSu is utilized for the protection of cysteine sulfhydryl functions. This involves the synthesis of pentapeptide derivatives and their subsequent condensation (Ludescher & Schwyzer, 1972).

  • Solid-Phase Peptide Synthesis : Boc-Cys(Acm)-OSu is essential in solid-phase peptide synthesis strategies, specifically for protecting cysteine residues. It's compared with other cysteine-protecting groups for its efficiency and compatibility with various synthesis schemes (Royo, Alsina, Giralt, Slomcyznska, & Albericio, 1995).

Safety And Hazards

“Boc-Cys(Acm)-OSu” is classified as a combustible solid . It is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The future directions of “Boc-Cys(Acm)-OSu” research are likely to continue focusing on its applications in peptide and protein science . This includes the development of new methodologies for site-selective protein modification .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O7S/c1-9(19)16-8-26-7-10(17-14(23)24-15(2,3)4)13(22)25-18-11(20)5-6-12(18)21/h10H,5-8H2,1-4H3,(H,16,19)(H,17,23)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNIWBQFVQMDND-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Cys(Acm)-OSu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Takahashi - Bulletin of the Institute for Chemical …, 1989 - repository.kulib.kyoto-u.ac.jp
In an attempt to evaluate a propensity of turn or fl-structure formation of an amino acid residue, several hexapeptides having a sequence of R1-CysXABYCys-R2 (R1= H or Ac, R2= OH …
Number of citations: 1 repository.kulib.kyoto-u.ac.jp
PJ Milburn, YC Meinwald, S Takahashi… - … Journal of Peptide …, 1988 - Wiley Online Library
The synthesis of four N‐acetyl N′‐methylamide cystine‐containing hexapeptides, CVPGVC, CGVVGC, CKPGEC, and CEPGKC, is described. These were used in disulfide‐exchange …
Number of citations: 33 onlinelibrary.wiley.com
S Takahashi - Bull. Inst. Chem. Res., Kyoto Univ, 1989 - core.ac.uk
In an attempt to evaluate a propensity of turn or fl-structure formation of an amino acid residue, several hexapeptides having a sequence of R1-CysXABYCys-R2 (R1= H or Ac, R2= OH …
Number of citations: 0 core.ac.uk
MA Blanchette, MS Malamas, MH Nantz… - The Journal of …, 1989 - ACS Publications
The synthesis of fragment AB [C (l)-C (16)] of bryostatin 1 is described. Two aldol coupling reactions involving (i) chiral fragment A [C (l)-C (10)] with achiral B [C (ll)-C (16)] and (ii) chiral …
Number of citations: 142 pubs.acs.org
M Neya, D Hagiwara, Y Miyazaki… - Journal of the …, 1989 - pubs.rsc.org
The first total synthesis of urogastrone (h-EGF) has been achieved by the segment condensation method in solution applying the maximum protection strategy with a two-step …
Number of citations: 5 pubs.rsc.org
K Fukase, Y Oda, T Wakamiya, T Shibaï - jlc.jst.go.jp
In the series of synthetic study on peptide antibiotic nisin, a bicyclic sulfide part ring DE in this molecule was successfully synthesized. Conjunctive sulfide rings were constructed either …
Number of citations: 0 jlc.jst.go.jp
E Wünsch, L Moroder… - … Journal of Peptide …, 1988 - Wiley Online Library
In human IgGl the two heavy chains are crosslinked in the central portion of the molecule by two disulfide bridges forming a double chain bis‐cystinyl cyclic peptide in parallel alignment. …
Number of citations: 41 onlinelibrary.wiley.com
K Fukase, Y Oda, A Kubo, T Wakamiya… - Bulletin of the Chemical …, 1990 - journal.csj.jp
In the series of synthetic study on peptide antibiotic nisin, a bicyclic sulfide part ring D–E in this molecule was successfully synthesized. Conjunctive sulfide rings were constructed either …
Number of citations: 20 www.journal.csj.jp
T Denoël - 2014 - orbi.uliege.be
The widespread use of antibiotics has caused bacteria to become drug resistant. Efforts have been done by many research groups to identify new molecules as inhibitors or inactivators …
Number of citations: 0 orbi.uliege.be
H Kunzek, WR Halatsch, R Kraft - Journal für Praktische …, 1979 - Wiley Online Library
Selectively S‐Protected Cysteine Peptides. III. Synthesis of a [Ala 12 ]‐Sheep Insulin A‐Chain Octapeptides with 6–11‐Disulfide Ring Studying the problems of the selective sulphur …
Number of citations: 3 onlinelibrary.wiley.com

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